2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFRCPATDRCJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Chloroacetyl Chloride
A widely adopted method involves nucleophilic aromatic substitution (NAS) on 3-fluoropyridine derivatives. The reaction employs chloroacetyl chloride as the acylating agent under Friedel-Crafts conditions. Key steps include:
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Activation of 3-Fluoropyridine : The electron-deficient pyridine ring is activated using Lewis acids such as AlCl₃ or FeCl₃, facilitating electrophilic attack at the C2 position .
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Acylation : Chloroacetyl chloride introduces the ethanone moiety, with reaction temperatures maintained between 0–5°C to minimize side reactions.
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Workup and Purification : Crude product is extracted with dichloromethane, washed with NaHCO₃, and purified via column chromatography (hexane:ethyl acetate, 4:1) .
Typical Yield : 58–65% .
Advantages : Scalable for industrial production with readily available reagents.
Limitations : Requires strict temperature control to prevent polysubstitution.
Friedel-Crafts Acylation of 2-Chloro-3-fluoropyridine
An alternative route utilizes pre-chlorinated pyridine substrates. 2-Chloro-3-fluoropyridine is acylated using acetyl chloride in the presence of ZnCl₂:
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Reaction Conditions : 80°C for 6–8 hours in anhydrous dichloroethane .
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Mechanism : ZnCl₂ coordinates to the acetyl chloride, generating an acylium ion that attacks the electron-rich C4 position of the pyridine ring .
Yield : 72% after recrystallization from ethanol .
Key Parameter : Excess acetyl chloride (1.5 equiv) ensures complete conversion .
Diazotization-Fluorination of 2-Chloro-3-aminopyridine
A patent-derived method (CN102584689A) describes diazotization followed by fluorination:
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Diazotization : 2-Chloro-3-aminopyridine reacts with tert-butyl nitrite in acetonitrile at 20–30°C under nitrogen .
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Fluorination : Copper fluoride (CuF₂) replaces hazardous HF, providing a safer fluorinating agent .
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Isolation : Distillation under reduced pressure (40–50°C, 15 mmHg) yields 2-chloro-3-fluoropyridine, which is subsequently acylated .
Overall Yield : 60% for the fluorination step .
Advantages : Avoids anhydrous HF, enhancing operational safety .
Metal-Mediated Cross-Coupling Approaches
Palladium-catalyzed coupling between 3-fluoropyridinylboronic acids and chloroacetone derivatives offers a modern alternative:
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Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) .
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Conditions : 100°C for 12 hours under microwave irradiation .
Challenges : High catalyst costs and sensitivity to oxygen .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| NAS with Chloroacetyl | 58–65 | 95–98 | High | Moderate (AlCl₃ use) |
| Friedel-Crafts Acylation | 72 | 97 | Moderate | High |
| Diazotization-Fluorination | 60 | 93 | Industrial | High (CuF₂ safer) |
| Pd-Catalyzed Coupling | 68 | 99 | Low | Moderate (Pd waste) |
Solvent and Temperature Optimization
Recent studies highlight the role of solvent polarity in reaction efficiency:
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Polar Aprotic Solvents : DMF and DMSO improve yields by stabilizing transition states in NAS (e.g., 70% yield in DMF vs. 58% in CH₂Cl₂) .
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Cryogenic Conditions : Reactions at –20°C reduce byproduct formation in Friedel-Crafts acylation (purity increases from 92% to 97%).
Industrial-Scale Production Insights
Large-scale synthesis (≥100 kg batches) employs continuous flow reactors for diazotization-fluorination:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(3-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The ethanone group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
The following sections compare 2-chloro-1-(3-fluoropyridin-2-yl)ethanone with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Pyridine-Based Chloroethanones
Pyridine derivatives with chloroethanone groups exhibit distinct properties based on substituent positions and electronic effects:
Key Insights :
- Fluorine at the 3-position (target compound) creates a stronger electron-withdrawing effect compared to 5-position substitution, increasing ketone electrophilicity .
- Difluorinated analogs (e.g., 1-(3,5-difluoropyridin-2-yl)ethanone) exhibit greater reactivity but reduced metabolic stability .
Non-Pyridine Heterocyclic Derivatives
Chloroethanones fused to other heterocycles demonstrate divergent reactivity and applications:
Key Insights :
- Indole derivatives (e.g., ) are less reactive in nucleophilic substitutions due to the electron-donating nature of the indole ring .
- Tetrazole-based analogs (e.g., ) show superior electrophilicity, making them preferred for coupling reactions in drug discovery .
Phenyl-Based Chloroethanones
Aromatic chloroethanones with substituted phenyl groups highlight the role of substituent electronic effects:
Key Insights :
- Methoxy and hydroxyl groups (e.g., ) deactivate the aromatic ring, slowing reaction rates compared to nitro-substituted analogs .
- Nitro-substituted compounds (e.g., ) are highly reactive in condensation reactions, similar to pyridine-based chloroethanones .
Trifluoromethyl Derivatives
Trifluoromethyl groups introduce unique steric and electronic effects:
Key Insights :
- The trifluoromethyl group increases metabolic stability and membrane permeability compared to mono-halogenated analogs .
Biological Activity
2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group and a fluoropyridine moiety, which may enhance its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 161.58 g/mol. The presence of both chlorine and fluorine atoms contributes to the compound's unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluorine substituents enhance the compound's binding affinity, allowing it to modulate various biological pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, studies indicate that it can inhibit the activity of certain kinases involved in cancer progression. This inhibition could lead to reduced cell proliferation in cancer cell lines, highlighting its potential as an anticancer agent .
Study on Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The study reported an MIC value of 32 µg/mL for both pathogens, indicating significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 32 |
Study on Anti-inflammatory Activity
In a separate study focusing on inflammation, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. Results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 10 µM, suggesting strong anti-inflammatory potential .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone?
The compound is typically synthesized via acylation of a fluoropyridine derivative with 2-chloroacetyl chloride. A biphasic reaction system (e.g., dichloromethane and aqueous NaOH) at 0°C for 3 hours is employed to control exothermicity and improve yield . Subsequent alkylation reactions with amines are conducted in acetone with K₂CO₃ and KI as catalysts at 60°C, monitored by HPLC for reaction progress. Purification involves column chromatography, and purity is confirmed via elemental analysis and NMR spectroscopy .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. LC/MS ensures molecular weight accuracy, while HPLC (≥95% purity) verifies absence of byproducts. X-ray crystallography (using SHELX software ) may resolve ambiguities in stereochemistry or crystal packing, with ORTEP-III generating thermal ellipsoid models for visualization.
Q. What are the common reactivity patterns of this compound in substitution reactions?
The chloroacetone moiety undergoes nucleophilic substitution, particularly with amines or thiols, to form secondary derivatives. For example, reaction with piperidine derivatives in dry acetone at 60°C yields N-alkylated products . The fluorine on the pyridine ring is electron-withdrawing, directing electrophilic attacks to specific positions, which can be analyzed via computational methods (e.g., DFT calculations) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
Ketoreductases like Scheffersomyces stipitis selectively reduce carbonyl groups to chiral alcohols with >90% enantiomeric excess. Reaction optimization includes pH control (7.0–8.0) and cofactor regeneration systems (e.g., NADH/NADPH) . Chiral HPLC or circular dichroism validates enantiopurity, while X-ray crystallography confirms absolute configuration .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated analogs?
Discrepancies between NMR coupling constants and crystallographic bond angles may arise from dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR and solid-state NMR can clarify conformational flexibility. For static structures, high-resolution X-ray data (SHELXL ) paired with DFT-optimized geometries reconcile differences .
Q. How does the metabolic stability of the 3-fluoropyridinyl group impact drug design?
Studies on Cunninghamella elegans show the 3-fluoropyridinyl motif resists oxidative metabolism compared to non-fluorinated analogs, enhancing bioavailability . Comparative assays (e.g., microsomal stability tests) quantify half-life differences, while molecular docking identifies interactions with cytochrome P450 enzymes that explain resistance .
Q. What computational methods predict the biological activity of derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like kinase enzymes. QSAR models trained on halogenated pyridine datasets prioritize substituents (e.g., chloro vs. trifluoromethyl) for optimized activity. Case studies on antiparasitic or anticonvulsant activity validate predictions .
Methodological Considerations
Q. How to optimize reaction yields in large-scale syntheses?
- Solvent Selection: Use polar aprotic solvents (e.g., acetone) to enhance nucleophilicity .
- Catalysis: KI in alkylation reactions mitigates halide displacement inefficiencies .
- Workflow: Continuous flow systems reduce byproduct formation in exothermic steps .
Q. What analytical techniques differentiate positional isomers (e.g., 3-fluoro vs. 4-fluoropyridinyl)?
- ¹⁹F NMR: Chemical shifts vary significantly (δ 10–15 ppm for 3-F vs. δ −30 ppm for 4-F).
- IR Spectroscopy: C-F stretching frequencies differ due to electronic environments .
- Mass Spectrometry: Fragmentation patterns (e.g., loss of HF) distinguish substitution sites .
Q. How to address discrepancies in biological activity across similar compounds?
- Dose-Response Curves: Establish EC₅₀ values under standardized assays (e.g., enzyme inhibition).
- Off-Target Screening: Use panels (e.g., kinase profiling) to identify unintended interactions .
- Structural Overlays: Superimpose X-ray structures to rationalize activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
